molecular formula C17H17N5O2 B5978587 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide

货号 B5978587
分子量: 323.35 g/mol
InChI 键: MTGQWVFQISBCKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide, also known as PEPCK inhibitor, is a chemical compound that has been studied extensively in scientific research. It is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme involved in gluconeogenesis, which is the process of producing glucose from non-carbohydrate sources such as amino acids and fatty acids.

作用机制

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor exerts its pharmacological effects by inhibiting this compound, which is a key enzyme in gluconeogenesis. Gluconeogenesis is an important metabolic pathway that allows the body to maintain glucose levels during fasting or starvation. This compound catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP), which is a precursor for glucose synthesis. By inhibiting this compound, this compound inhibitor reduces the production of glucose from non-carbohydrate sources and promotes glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in various tissues. In the liver, this compound inhibitor reduces the expression and activity of this compound, which leads to a decrease in hepatic glucose production. In adipose tissue, this compound inhibitor enhances glucose uptake and metabolism, which improves insulin sensitivity. In skeletal muscle, this compound inhibitor increases glucose uptake and utilization, which enhances muscle glucose metabolism. In cancer cells, this compound inhibitor inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

实验室实验的优点和局限性

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor has several advantages and limitations for lab experiments. One of the advantages is its specificity for this compound, which allows for the selective inhibition of gluconeogenesis. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, this compound inhibitor also has some limitations, such as its solubility in aqueous solutions, which can affect its bioavailability and cellular uptake. In addition, this compound inhibitor may have off-target effects on other enzymes or pathways, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for the study of 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor. One direction is the development of more potent and selective inhibitors of this compound, which can enhance its therapeutic potential. Another direction is the investigation of the long-term effects of this compound inhibitor on glucose homeostasis and metabolic function. In addition, the use of this compound inhibitor in combination with other drugs or therapies may provide synergistic effects in the treatment of diabetes and cancer. Finally, the development of this compound inhibitor as a diagnostic tool for the assessment of gluconeogenesis may have clinical implications in the management of metabolic diseases.

合成方法

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in several scientific publications. One of the commonly used methods involves the reaction of 4-bromopyrimidine with 2-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-L-alanine methyl ester and triethylamine to produce the final product, this compound inhibitor.

科学研究应用

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor has been widely studied for its potential therapeutic applications in various diseases such as type 2 diabetes, obesity, and cancer. It has been shown to improve glucose homeostasis by reducing hepatic glucose production and increasing glucose uptake in peripheral tissues. In addition, this compound inhibitor has been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Several preclinical studies have demonstrated the efficacy of this compound inhibitor in animal models of diabetes and cancer.

属性

IUPAC Name

5-(phenoxymethyl)-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12(15-7-8-18-11-19-15)20-17(23)16-9-13(21-22-16)10-24-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGQWVFQISBCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。